2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole
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Overview
Description
2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a tetrahydroisoquinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole typically involves multicomponent reactions. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide . This method is favored for its atom economy, selectivity, and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance and prevent oxidation of the unprotected nitrogen . Multicomponent reactions (MCRs) are also employed in industrial settings to generate molecular diversity and complexity efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole undergoes various types of reactions, including:
Oxidation: Involves the use of oxidants like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to a range of biological effects, including anti-inflammatory and neuroprotective activities.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A key structural motif in various natural products and therapeutic lead compounds.
N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Dimethoxy Tetrahydroisoquinoline Derivatives: Exhibits antimicrobial potential.
Uniqueness
2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is unique due to its specific combination of a thiazole ring and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H18N2S |
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Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H18N2S/c1-2-3-15-17-14(10-18-15)12-5-4-11-6-7-16-9-13(11)8-12/h4-5,8,10,16H,2-3,6-7,9H2,1H3 |
InChI Key |
ZFROJVXOOLOHQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CS1)C2=CC3=C(CCNC3)C=C2 |
Origin of Product |
United States |
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